(3-Methyl-1H-pyrrol-2-yl)methanamine
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Overview
Description
(3-Methyl-1H-pyrrol-2-yl)methanamine is an organic compound with the molecular formula C6H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrrol-2-yl)methanamine typically involves the reaction of 3-methylpyrrole with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The general reaction scheme is as follows:
[ \text{3-Methylpyrrole} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
(3-Methyl-1H-pyrrol-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)methanamine: Similar structure but with a methyl group at the 1-position.
(1H-Pyrrol-2-yl)methanamine: Lacks the methyl group at the 3-position.
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: Contains an ethylamine group instead of a methanamine group.
Uniqueness
(3-Methyl-1H-pyrrol-2-yl)methanamine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs.
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
(3-methyl-1H-pyrrol-2-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-5-2-3-8-6(5)4-7/h2-3,8H,4,7H2,1H3 |
InChI Key |
ARAVBFBCQMYJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1)CN |
Origin of Product |
United States |
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